molecular formula C14H14N2O3 B14552307 4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 62257-21-0

4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B14552307
CAS No.: 62257-21-0
M. Wt: 258.27 g/mol
InChI Key: INTHSNPRXFEIAP-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a hydrazinylidene group and a cyclohexa-2,5-dien-1-one moiety. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the base-catalyzed etherification of hydroxybenzophenone, followed by the reaction with vinyl bromide and acetophenone . Another approach includes the reaction of 4-hydroxybenzophenone with ethylene oxide . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure the desired product yield and purity.

Chemical Reactions Analysis

4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions include substituted benzophenones and hydrazones .

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy group enhances its solubility and facilitates its binding to active sites on enzymes, leading to inhibition or activation of enzymatic activity . The hydrazinylidene group can form covalent bonds with nucleophilic residues in proteins, further modulating their function . These interactions are crucial for its biological and chemical effects.

Properties

CAS No.

62257-21-0

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]phenol

InChI

InChI=1S/C14H14N2O3/c17-9-10-19-14-7-3-12(4-8-14)16-15-11-1-5-13(18)6-2-11/h1-8,17-18H,9-10H2

InChI Key

INTHSNPRXFEIAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)O

Origin of Product

United States

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